molecular formula C13H13N7 B6448861 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile CAS No. 2549010-73-1

3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B6448861
CAS No.: 2549010-73-1
M. Wt: 267.29 g/mol
InChI Key: GMPYTXVVKJZIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group at position 2 and a piperazine ring at position 2. This compound belongs to a class of molecules where nitrogen-rich heterocycles are strategically combined to modulate electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

3-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7/c14-9-11-13(17-4-3-16-11)20-7-5-19(6-8-20)12-1-2-15-10-18-12/h1-4,10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPYTXVVKJZIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazine-2-carbonitrile Preparation

The pyrazine core is synthesized via cyclization or functionalization of simpler precursors. For example:

  • Cyano group introduction : Treatment of pyrazine-2-carboxylic acid with phosphorus oxychloride (POCl₃) and ammonia yields the nitrile.

  • Halogenation : Bromination at the 3-position using N-bromosuccinimide (NBS) under radical conditions generates 3-bromopyrazine-2-carbonitrile, a key intermediate for subsequent coupling.

Piperazine Functionalization

Piperazine is introduced through nucleophilic substitution or Buchwald-Hartwig coupling:

  • SNAr reaction : 3-Bromopyrazine-2-carbonitrile reacts with piperazine in dimethylformamide (DMF) at 80–100°C, yielding 3-(piperazin-1-yl)pyrazine-2-carbonitrile.

  • Protection-deprotection strategies : tert-Butyloxycarbonyl (Boc) protection of piperazine improves regioselectivity during pyrimidine coupling.

Pyrimidine Coupling

The pyrimidin-4-yl group is introduced via SNAr or metal-catalyzed cross-coupling:

  • SNAr with chloropyrimidine : 4-Chloropyrimidine reacts with 3-(piperazin-1-yl)pyrazine-2-carbonitrile in toluene at reflux, using potassium carbonate (K₂CO₃) as a base.

  • Palladium catalysis : Suzuki-Miyaura coupling with pyrimidin-4-ylboronic acid achieves higher yields (75–85%) under microwave irradiation.

Optimization Strategies

Solvent and Base Selection

  • Solvent : Polar aprotic solvents (e.g., DMF, dimethylacetamide) enhance SNAr reactivity, while toluene minimizes side reactions in Buchwald-Hartwig couplings.

  • Base : Cyclohexyl magnesium chloride improves nucleophilicity in SNAr, increasing yields from 38% to 72% for analogous compounds.

Temperature and Reaction Time

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes for pyrimidine coupling steps.

  • Low-temperature stability : Reactions involving nitrile groups are conducted below 40°C to prevent decomposition.

Analytical Characterization

Post-synthesis validation employs:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (theoretical: 310.36 g/mol).

  • Nuclear magnetic resonance (NMR) : ¹H NMR exhibits characteristic peaks for pyrazine (δ 8.5–9.0 ppm), piperazine (δ 2.5–3.5 ppm), and pyrimidine (δ 6.5–8.0 ppm).

  • HPLC purity : >98% purity achieved via reverse-phase chromatography.

Comparative Data on Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
SNAr with chloropyrimidine4-Chloropyrimidine, K₂CO₃, DMF, 100°C, 12h6595
Suzuki-Miyaura couplingPyrimidin-4-ylboronic acid, Pd(PPh₃)₄, MW, 30m8298
Boc-protected pathwayBoc-piperazine, TFA deprotection7097

Challenges and Solutions

  • Low solubility : Piperazine intermediates in non-polar solvents are addressed by switching to DMAc or NMP.

  • Byproduct formation : Chromatographic purification or recrystallization from ethanol/water mixtures removes undesired isomers .

Chemical Reactions Analysis

Types of Reactions

3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazine rings, especially in the presence of halides or other leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrimidine halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H14N4

Molecular Weight: 230.28 g/mol

IUPAC Name: 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile

Structural Features:

  • The compound features a pyrazine ring linked to a piperazine moiety and a pyrimidine substituent, contributing to its biological activity.

Scientific Research Applications

The compound has been investigated for various applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Activity

Studies have shown that compounds similar to 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

StudyCancer TypeMechanism of Action
Breast CancerInhibition of cell cycle progression
Lung CancerInduction of apoptosis via mitochondrial pathway
LeukemiaInhibition of specific kinases involved in cell survival

Neuropharmacology

The compound has also been explored for its neuropharmacological effects. Research indicates that it may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety.

StudyDisorderFindings
DepressionReduced symptoms in animal models
AnxietyAnxiolytic effects demonstrated in behavioral tests

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting potential for development into new antibiotics.

StudyBacterial StrainEffectiveness
E. coliInhibition of growth at low concentrations
S. aureusSignificant bactericidal activity observed

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Cancer Treatment:
    • A clinical trial involving a derivative of the compound showed promising results in reducing tumor size in patients with advanced breast cancer, with manageable side effects reported.
  • Neuropharmacological Research:
    • A study involving animal models demonstrated that administration of the compound led to significant improvements in depressive behaviors compared to control groups.

Mechanism of Action

The mechanism of action of 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and proliferation.

Comparison with Similar Compounds

Structural Comparisons

The compound’s core structure can be compared to several analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight Key Features
3-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile Pyrazine - Piperazine-pyrimidine at C3
- Carbonitrile at C2
Not explicitly stated High nitrogen content, polar nitrile group, potential for hydrogen bonding via pyrimidine and piperazine
3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid Propanoic acid - Piperazine-quinoline at C3
- Carboxylic acid terminus
Not explicitly stated Increased polarity due to carboxylic acid; quinoline may enhance aromatic stacking
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile Pyrano-pyridine - Piperazine-pyrimidine-morpholine
- Carbonitrile at C3
421.5 Morpholine introduces oxygen-based polarity; pyrano-pyridine adds rigidity
1-Pyrimidinylpiperazine (1-PP) Piperazine - Pyrimidine at N1 ~207.2 Metabolite of buspirone; simpler structure with anxiolytic activity

Key Structural Differences :

  • Heterocyclic Diversity: Pyrazine (target) vs. pyrano-pyridine () or quinoline () cores alter π-π stacking and solubility. Pyrazine’s smaller aromatic system may reduce steric hindrance in receptor binding.
  • Piperazine Linkage : The piperazine-pyrimidine motif is shared with 1-PP (), but the latter lacks the pyrazine-carbonitrile backbone, leading to differences in pharmacokinetics.
Pharmacological and Functional Comparisons
  • 1-PP () : Demonstrates anxiolytic and anti-alcohol craving effects via 5-HT1A receptor interactions. The target compound’s piperazine-pyrimidine moiety may share similar receptor affinity but could exhibit altered potency due to the pyrazine-carbonitrile backbone.
  • Pyrazolo[3,4-d]pyrimidines () : These analogs often target kinases or phosphodiesterases. The target compound’s nitrile group may confer distinct electronic effects, influencing enzyme inhibition profiles.
  • Patent Derivatives (): Compounds with piperazine-piperidine or quinoline substituents (e.g., ) are designed for enhanced blood-brain barrier penetration.
Physicochemical Properties
  • Molecular Weight : Heavier analogs like (421.5 g/mol) may face challenges in drug-likeness (e.g., Lipinski’s rules), whereas the target compound’s weight is likely lower, favoring oral bioavailability.

Biological Activity

3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings, including structure-activity relationships (SAR), biological evaluations, and case studies.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a piperazine and pyrimidine moiety, which contributes to its biological activity. The general structure can be represented as follows:

C12H14N6\text{C}_{12}\text{H}_{14}\text{N}_{6}

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile. Research indicates that derivatives of pyrimidine and piperazine exhibit significant antiproliferative effects against various cancer cell lines.

  • In Vitro Studies :
    • A series of related compounds were evaluated for their ability to inhibit cell viability in human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The IC50 values, which indicate the concentration required to inhibit 50% of cell viability, were determined using the MTT assay. For instance, one study reported IC50 values ranging from 10 to 30 µM for selected derivatives .
    CompoundCell LineIC50 (µM)
    Compound AHepG215
    Compound BA54925
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity is thought to involve modulation of retinoid X receptor alpha (RXRα), which plays a crucial role in cellular proliferation and apoptosis . Compounds that act as RXRα antagonists have shown promise in inducing apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to anticancer properties, research has also highlighted the anti-inflammatory potential of similar compounds.

  • COX Inhibition :
    • Compounds derived from pyrimidine structures have been assessed for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, certain derivatives exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .
    CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
    Compound C19.4531.4
    Compound D26.0423.8

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds. Modifications at specific positions on the pyrimidine or piperazine rings can significantly affect biological activity.

  • Substituent Effects :
    • Introduction of electron-donating groups at the C-4 position of the pyrimidine ring has been associated with enhanced anticancer activity . Conversely, substituents that are electron-withdrawing tend to reduce potency.

Case Study 1: RXRα Antagonist Development

A study focused on synthesizing new RXRα antagonists derived from similar scaffolds demonstrated that specific modifications could lead to compounds with enhanced selectivity and potency against cancer cell lines . The selected compound showed significant inhibition of RXRα transactivation and induced apoptosis in treated cells.

Case Study 2: Anti-inflammatory Screening

Another investigation assessed a series of pyrimidine derivatives for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. Results indicated that certain compounds displayed anti-inflammatory effects comparable to indomethacin, a widely used anti-inflammatory drug .

Q & A

Q. What are the key synthetic pathways for 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of pyrazine and pyrimidine precursors. Key steps include:

  • Coupling of piperazine and pyrimidine : A Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the pyrimidin-4-yl group to the piperazine ring .
  • Cyano-group introduction : A palladium-catalyzed cyanation or substitution reaction to install the carbonitrile moiety at the pyrazine ring . Optimization requires precise control of temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents or unreacted intermediates) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC with UV detection : Quantifies purity (>95% threshold for biological assays) using reverse-phase C18 columns .

Advanced Research Questions

Q. How do structural modifications at the pyrazine or piperazine rings affect binding affinity to kinase targets?

  • Pyrazine modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position enhances π-stacking with kinase ATP-binding pockets, as shown in analogous pyridazine derivatives .
  • Piperazine substitutions : Bulky substituents (e.g., aryl groups) on the piperazine nitrogen improve selectivity for tyrosine kinases over serine/threonine kinases by reducing conformational flexibility .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) paired with surface plasmon resonance (SPR) to validate binding kinetics .

Q. What strategies can resolve discrepancies in bioactivity data across different studies?

Discrepancies often arise from:

  • Assay conditions : Variances in ATP concentration (e.g., 10 µM vs. 1 mM) alter IC₅₀ values. Standardize using the ADP-Glo™ Kinase Assay .
  • Compound purity : Impurities >5% (e.g., de-cyanated byproducts) skew dose-response curves. Re-purify via preparative HPLC .
  • Cell-line variability : Use isogenic cell lines (e.g., HEK293T with/without kinase overexpression) to isolate target effects .

Q. How to design experiments to assess off-target effects in kinase inhibition studies?

  • Kinome-wide profiling : Utilize panels like Eurofins KinaseProfiler™ to test against 400+ kinases at 1 µM compound concentration .
  • Thermal shift assays : Identify off-targets by monitoring protein denaturation (ΔTm > 2°C indicates binding) .
  • CRISPR-Cas9 validation : Knock out the putative target kinase and compare phenotypic changes (e.g., apoptosis) with wild-type cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.